3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one 3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14809801
InChI: InChI=1S/C24H21NO4/c1-15-11-21-20(23-22(15)18-5-3-4-6-19(18)24(26)29-23)13-25(14-28-21)12-16-7-9-17(27-2)10-8-16/h3-11H,12-14H2,1-2H3
SMILES:
Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol

3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

CAS No.:

Cat. No.: VC14809801

Molecular Formula: C24H21NO4

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one -

Specification

Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
IUPAC Name 3-[(4-methoxyphenyl)methyl]-11-methyl-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one
Standard InChI InChI=1S/C24H21NO4/c1-15-11-21-20(23-22(15)18-5-3-4-6-19(18)24(26)29-23)13-25(14-28-21)12-16-7-9-17(27-2)10-8-16/h3-11H,12-14H2,1-2H3
Standard InChI Key SMPGZSQKESTSQS-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(CN(CO2)CC3=CC=C(C=C3)OC)C4=C1C5=CC=CC=C5C(=O)O4

Introduction

The compound 3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one is a complex organic molecule belonging to the class of chromeno-oxazines. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound suggests potential applications in medicinal chemistry due to its unique fusion of benzyl and methoxy groups with a chromeno-oxazine core.

Pharmacological Activities

Chromeno-oxazines have been studied for their potential pharmacological activities. While specific data on 3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one might be limited, related compounds have shown:

  • Anti-inflammatory Activity: Chromeno-oxazines can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

  • Antimicrobial Activity: These compounds have been found to exhibit activity against various microorganisms, suggesting their use in antimicrobial therapies.

  • Anticancer Activity: Some chromeno-oxazines have demonstrated cytotoxic effects on cancer cells, indicating potential applications in oncology.

Pharmacological ActivityMechanismPotential Applications
Anti-inflammatoryInhibition of inflammatory pathwaysTreatment of inflammatory diseases
AntimicrobialInterference with microbial cell wall synthesis or DNA replicationAntimicrobial therapies
AnticancerInduction of apoptosis in cancer cellsOncology treatments

Research Findings

Research on chromeno-oxazines often focuses on their structural modifications to enhance bioactivity. Studies have shown that substituents like methoxy groups can significantly influence the biological activity of these compounds by altering their solubility and interaction with biological targets.

Structural Modifications

Structural modifications, such as the introduction of alkyl or aryl groups, can enhance the lipophilicity and bioavailability of chromeno-oxazines. The presence of a 4-methoxybenzyl group in 3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one may contribute to its solubility and interaction with biological targets.

Bioavailability and Toxicity

The bioavailability and toxicity of chromeno-oxazines are crucial factors in their development as therapeutic agents. While detailed toxicity studies on 3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one are not available, related compounds have shown varying levels of toxicity, emphasizing the need for thorough pharmacokinetic and toxicological evaluations.

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